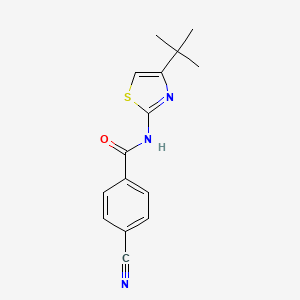

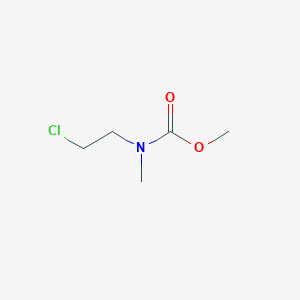

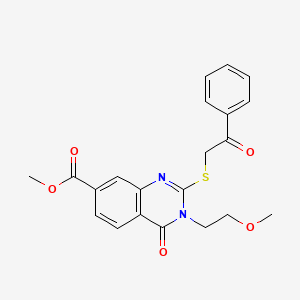

![molecular formula C17H21N7O2S B2966122 7-(4-(benzylsulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1070862-22-4](/img/structure/B2966122.png)

7-(4-(benzylsulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “7-(4-(benzylsulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine” belongs to a class of compounds known as pyrimidine and fused pyrimidine derivatives . These compounds have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many of them possess promising anticancer activity . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Wissenschaftliche Forschungsanwendungen

Synthesis and Potential as Antihypertensive Agents

- A study by Bayomi et al. (1999) explored the synthesis of a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, which included compounds with structures related to "7-(4-(benzylsulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine". These compounds showed promising antihypertensive activity in both in vitro and in vivo tests (Bayomi et al., 1999).

Synthesis and Chemical Properties

- Kolosov et al. (2015) focused on the synthesis and chemical properties of various derivatives of 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine, which is structurally similar to the compound . This research highlighted the biological properties of these derivatives (Kolosov et al., 2015).

Bioactive Sulfonamide Thiazole Derivatives as Insecticidal Agents

- Research by Soliman et al. (2020) synthesized a novel series of biologically active heterocyclic compounds, including triazolo[1,5-a]pyrimidine derivatives. These compounds were investigated for their potential as insecticidal agents (Soliman et al., 2020).

Antimicrobial Activity of Novel Compounds

- El-Agrody et al. (2001) synthesized novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives and tested their antimicrobial activity. This study contributes to understanding the potential applications of these compounds in combating microbial infections (El-Agrody et al., 2001).

Adenosine A2a Receptor Antagonists

- A study by Vu et al. (2004) explored the use of derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine, related to the compound , as adenosine A2a receptor antagonists. This research has implications for the development of treatments for Parkinson's disease (Vu et al., 2004).

Antiproliferative Activity Against Cancer Cell Lines

- Research by Dolzhenko et al. (2008) synthesized fluorinated derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazin and evaluated their antiproliferative activity against breast, colon, and lung cancer cell lines. This study contributes to the potential use of these compounds in cancer treatment (Dolzhenko et al., 2008).

Synthesis of Aurora-A Kinase Inhibitors

- Shaaban et al. (2011) developed a method for synthesizing pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines, incorporating a phenylsulfonyl moiety. These compounds were evaluated as Aurora-A kinase inhibitors, suggesting their potential use in cancer therapy (Shaaban et al., 2011).

Wirkmechanismus

Target of Action

The compound, also known as 7-(4-(benzylsulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine, is a member of the pyrimidine and triazole families . Pyrimidine derivatives have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Therefore, the primary targets of this compound are likely to be protein kinases.

Mode of Action

The compound interacts with its targets, the protein kinases, by binding to them. This binding inhibits the protein kinases’ activity, thereby controlling cell growth, differentiation, migration, and metabolism . The exact interaction between the compound and its targets may vary depending on the specific protein kinase it binds to.

Biochemical Pathways

Upon binding to protein kinases, the compound affects various biochemical pathways. These pathways are primarily related to cell growth, differentiation, migration, and metabolism . The inhibition of protein kinases can lead to the disruption of these pathways, resulting in the control of cell growth and other cellular processes.

Pharmacokinetics

It is known that the compound’s structure contributes to its solubility, polarity, lipophilicity, and hydrogen bonding capacity . These properties can influence the compound’s bioavailability and its ability to reach its targets within the body.

Result of Action

The result of the compound’s action is the inhibition of protein kinases, leading to the control of cell growth, differentiation, migration, and metabolism . This can have various molecular and cellular effects, depending on the specific type of cell and the specific protein kinase being targeted.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its targets and exert its effects . .

Eigenschaften

IUPAC Name |

7-(4-benzylsulfonylpiperazin-1-yl)-3-ethyltriazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N7O2S/c1-2-24-17-15(20-21-24)16(18-13-19-17)22-8-10-23(11-9-22)27(25,26)12-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYXHZRNRYIBPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

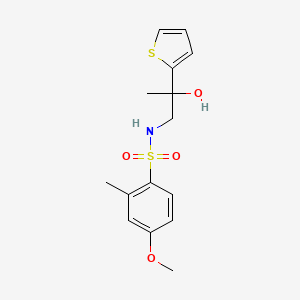

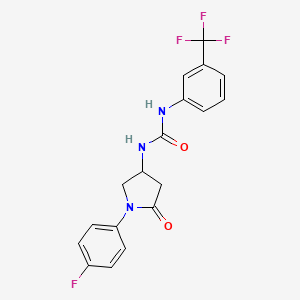

![5-(benzo[d]thiazol-2-yl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide](/img/structure/B2966042.png)

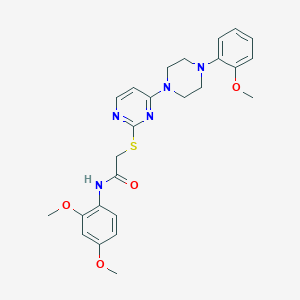

![5-Chloro-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)pyridine](/img/structure/B2966044.png)

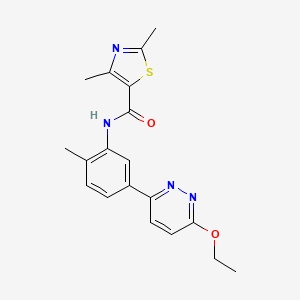

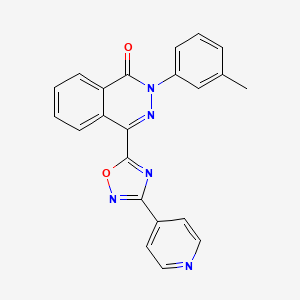

![7-(4-chlorophenyl)-3-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2966053.png)

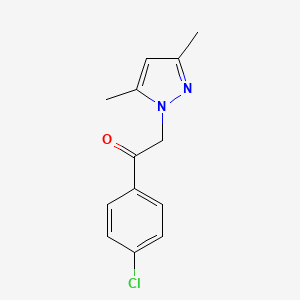

![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2966055.png)

![Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate](/img/structure/B2966058.png)